molecular formula C25H17N3OS2 B381065 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole CAS No. 315693-36-8

2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole

Cat. No.: B381065
CAS No.: 315693-36-8
M. Wt: 439.6g/mol
InChI Key: PDLATMKMUXTRQE-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e]benzothiazole

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2-methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e]benzothiazole follows the International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The primary name designation reflects the hierarchical organization of the molecular structure, with the benzothiazole moiety serving as the principal heterocyclic framework. The benzothiazole system consists of a 5-membered 1,3-thiazole ring fused to a benzene ring, creating a bicyclic aromatic structure that serves as the foundation for the entire molecular architecture.

The thieno[2,3-e] component indicates the presence of a thiophene ring fused to the benzothiazole system at specific positions, following the established numbering system for polycyclic heterocycles. The phthalazine substituent represents a heterocyclic organic compound with the molecular formula C8H6N2, characterized as a benzopyridazine system that is isomeric with other naphthyridines including quinoxaline, cinnoline, and quinazoline. The methyl groups present in the structure are systematically numbered according to their positions on the respective aromatic rings, with the 2-methyl designation referring to the substitution on the benzothiazole ring and the 4-methylphenyl indicating the para-substituted toluene moiety attached to the phthalazine system.

Alternative systematic naming approaches for this compound include the designation as 2-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}thieno[2,3-e]benzothiazole, which emphasizes the ether linkage connecting the major structural components. The tricyclic nomenclature system identifies this compound as 4-methyl-8-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}-5,12-dithia-3-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7,10-pentaene, highlighting the complex bridging arrangements and heteroatom positions within the polycyclic framework.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e]benzothiazole exhibits a complex three-dimensional arrangement that reflects the constraint imposed by the multiple fused ring systems. The benzothiazole core maintains a planar configuration, with the nine atoms of the bicycle and attached substituents remaining coplanar, as is characteristic of this heterocyclic system. The thieno fusion to the benzothiazole framework introduces additional geometric constraints that influence the overall molecular conformation and electronic distribution.

The phthalazine moiety contributes significantly to the molecular geometry through its planar aromatic structure and basic properties that enable formation of addition products with various electrophilic species. The ether linkage connecting the phthalazine system to the thieno[2,3-e]benzothiazole framework allows for rotational flexibility around the carbon-oxygen bond, potentially leading to multiple conformational states in solution. Crystallographic analysis of related compounds suggests that the molecular packing arrangements are influenced by intermolecular interactions, including π-π stacking between aromatic rings and potential hydrogen bonding involving the nitrogen atoms present in the heterocyclic systems.

The presence of multiple methyl substituents introduces steric considerations that may influence the preferred conformational arrangements and crystal packing patterns. The 4-methylphenyl group attached to the phthalazine ring can adopt various orientations relative to the heterocyclic plane, with the preferred conformation being determined by the balance between steric repulsion and electronic stabilization effects. The overall molecular geometry reflects the compromise between maximizing aromatic stabilization within individual ring systems and minimizing unfavorable steric interactions between different portions of the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 2-methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e]benzothiazole through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to the various aromatic and aliphatic hydrogen atoms present in the molecular structure. The methyl groups attached to the benzothiazole and phenyl rings exhibit distinct chemical shifts reflecting their different electronic environments, with the benzothiazole methyl group typically appearing at a chemical shift influenced by the electron-withdrawing nature of the thiazole heterocycle.

The aromatic protons in the benzothiazole, thieno, and phthalazine ring systems generate complex multipicity patterns in the Nuclear Magnetic Resonance spectrum, with chemical shifts and coupling constants providing information about the electronic environment and substitution patterns. The phthalazine protons exhibit characteristic downfield shifts due to the electron-deficient nature of the pyridazine ring system, while the benzothiazole aromatic protons appear in regions typical for electron-poor aromatic systems. The 4-methylphenyl substituent contributes additional aromatic signals with characteristic ortho and meta coupling patterns for the para-disubstituted benzene ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments present in the complex molecular structure, with quaternary carbons, aromatic carbons bearing hydrogen atoms, and methyl carbons each exhibiting characteristic chemical shifts. The heteroatom-bearing carbons in the benzothiazole, thieno, and phthalazine rings appear at chemical shifts reflecting the electronegativity and hybridization of the adjacent nitrogen and sulfur atoms. The ether carbon connecting the major structural fragments exhibits a chemical shift consistent with an aromatic ether linkage, providing confirmation of the proposed connectivity pattern.

Infrared and Raman Spectroscopy

Infrared spectroscopy of 2-methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e]benzothiazole reveals characteristic vibrational bands corresponding to the various functional groups and structural features present in the molecule. The aromatic carbon-carbon stretching vibrations appear in the typical region between 1600 and 1500 wavenumbers, with multiple bands reflecting the different aromatic ring systems present in the structure. The carbon-nitrogen stretching vibrations in the heterocyclic rings contribute to absorption bands in the 1580 to 1480 wavenumber region, with specific frequencies dependent on the particular heterocyclic environment.

The carbon-sulfur bond vibrations in the benzothiazole and thieno ring systems generate characteristic absorption bands in the lower frequency region of the infrared spectrum, typically appearing between 800 and 600 wavenumbers. The ether linkage connecting the phthalazine and thieno[2,3-e]benzothiazole portions of the molecule contributes carbon-oxygen stretching vibrations in the 1300 to 1000 wavenumber region, with the specific frequency influenced by the aromatic nature of both connected fragments.

Raman spectroscopy provides complementary information to infrared spectroscopy through different selection rules that emphasize symmetric vibrational modes and polarizable bonds. The aromatic ring breathing modes and carbon-carbon stretching vibrations of the polycyclic system generate strong Raman signals that provide structural confirmation. The symmetric stretching modes of the heterocyclic rings, particularly those involving the nitrogen and sulfur atoms, contribute characteristic bands that can be used for structural identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e]benzothiazole provides information about the molecular ion and characteristic fragmentation pathways that reflect the structural organization of the compound. The molecular ion peak appears at mass-to-charge ratio 439, corresponding to the molecular weight of 439.6 grams per mole, confirming the molecular formula C25H17N3OS2. The isotope pattern of the molecular ion reflects the presence of sulfur atoms, which contribute characteristic isotope peaks that can be used for elemental composition confirmation.

The primary fragmentation pathways involve cleavage at the ether linkage connecting the major structural components, leading to formation of fragment ions corresponding to the individual heterocyclic systems. Loss of the 4-methylphenyl group from the phthalazine moiety represents a common fragmentation pattern, generating a fragment ion that retains the core polycyclic structure. The benzothiazole portion of the molecule tends to form stable fragment ions due to the aromatic stabilization provided by the fused ring system.

Secondary fragmentation processes involve loss of methyl radicals from both the benzothiazole and phenyl positions, generating fragment ions with masses reduced by 15 atomic mass units. The phthalazine ring system can undergo ring-opening reactions under electron impact conditions, leading to formation of fragment ions with altered connectivity patterns. The thieno ring fusion contributes to the stability of certain fragment ions while facilitating specific cleavage pathways that reflect the electronic distribution within the polycyclic framework.

Comparative Analysis with Related Heterocyclic Systems

The structural characteristics of 2-methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e]benzothiazole can be understood through comparison with related heterocyclic compounds that share similar structural motifs. Benzothiazole, the core heterocyclic system, serves as the foundation for numerous derivatives found in commercial products and natural systems, with firefly luciferin representing a notable naturally occurring benzothiazole derivative. The basic benzothiazole structure exhibits characteristic reactivity patterns, including facile substitution at the methyne carbon center in the thiazole ring and susceptibility to electrophilic aromatic substitution reactions.

Phthalazine-containing compounds provide valuable comparisons for understanding the chemical behavior and properties of the target molecule. Phthalazine itself exhibits basic properties and forms addition products with alkyl iodides, reflecting the nucleophilic character of the nitrogen atoms in the pyridazine ring. Upon oxidation with alkaline potassium permanganate, phthalazine yields pyridazine dicarboxylic acid, while reduction with zinc and hydrochloric acid produces orthoxylylene diamine through decomposition reactions that cleave the heterocyclic framework.

Related benzothiazole derivatives demonstrate the versatility of this heterocyclic system in various applications, including use as dyes, food additives, rubber accelerators, and pharmaceutical compounds. The thioflavin dye represents a benzothiazole derivative with fluorescent properties, while benzothiazole-based accelerators facilitate sulfur vulcanization of rubber. In pharmaceutical applications, benzothiazole moieties appear in dopamine-acting drugs such as riluzole and pramipexole, demonstrating the bioactive potential of appropriately substituted benzothiazole systems.

Compounds containing multiple fused heterocyclic systems, such as 2-{3-[(4-chlorophenoxy)methyl]phenyl}-1,3-benzothiazole and N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, provide structural models for understanding the geometric and electronic properties of complex polycyclic arrangements. These related compounds exhibit characteristic crystallographic features, including specific molecular packing arrangements and intermolecular interactions that influence their physical properties and potential applications. The comparative analysis reveals that the unique combination of benzothiazole, thieno, and phthalazine systems in the target compound creates a distinctive molecular architecture with properties that reflect the contributions of each heterocyclic component while exhibiting emergent characteristics arising from their integrated arrangement.

Properties

IUPAC Name

2-methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3OS2/c1-14-7-9-16(10-8-14)22-17-5-3-4-6-18(17)25(28-27-22)29-20-13-21-23(26-15(2)31-21)24-19(20)11-12-30-24/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLATMKMUXTRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C6=C4C=CS6)N=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazinecarbothioamide Derivatives

The benzothiazole ring is constructed via cyclization of hydrazinecarbothioamide derivatives with α-haloketones or esters. For example, reacting 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (9 ) with hydrazonyl chlorides (e.g., 3c ) in ethanolic triethylamine yields thiazole derivatives through thiohydrazonate intermediates. Applying this method, 2-methylthieno[2,3-e][1,benzothiazol-5-ol could be synthesized by substituting the triazole moiety with a thiophene ring.

Reaction Conditions :

  • Solvent: Ethanol or 2-propanol

  • Base: Triethylamine

  • Temperature: Reflux (80–90°C)

  • Time: 4–6 hours

Alternative Route via Thiadiazole Intermediates

Ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (8 ) reacts with ketones (e.g., 1 ) to form thiadiazole-thiazole hybrids. Adapting this approach, replacing the phenyl group with a methyl-substituted thiophene could yield the thienobenzothiazole scaffold.

Key Spectral Data for Characterization :

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4–2.6 ppm)

  • IR : C=N stretch (1640–1680 cm⁻¹), C-S vibration (690–740 cm⁻¹)

Preparation of the Phthalazin-1-yloxy Group

Condensation of Phthalic Anhydride Derivatives

Phthalazin-1-amine is synthesized by condensing phthalic anhydride with hydrazine hydrate, followed by nitration and reduction. Subsequent Ullmann coupling with 4-methylphenylboronic acid introduces the aryl group at position 4.

Optimization Notes :

  • Catalytic CuI/1,10-phenanthroline enhances coupling efficiency.

  • Solvent: Dimethylformamide (DMF) at 110°C.

Nucleophilic Aromatic Substitution

Activating the phthalazine ring at position 1 with a leaving group (e.g., chloride) enables nucleophilic displacement by the hydroxyl group of the thienobenzothiazole core.

Example Reaction :

Thienobenzothiazol-5-ol+1-chloro-4-(4-methylphenyl)phthalazineK₂CO₃, DMFTarget Compound\text{Thienobenzothiazol-5-ol} + \text{1-chloro-4-(4-methylphenyl)phthalazine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Coupling of Thienobenzothiazole and Phthalazine Moieties

Mitsunobu Reaction

The Mitsunobu reaction effectively links hydroxyl and amine groups under mild conditions:

Thienobenzothiazol-5-ol+4-(4-methylphenyl)phthalazin-1-amineDIAD, PPh₃, THFProduct\text{Thienobenzothiazol-5-ol} + \text{4-(4-methylphenyl)phthalazin-1-amine} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Product}

Advantages : High regioselectivity, room-temperature compatibility.

Palladium-Catalyzed C-O Bond Formation

Buchwald-Hartwig amination conditions can couple aryl halides with alcohols:

5-Bromothienobenzothiazole+Phthalazin-1-olPd(OAc)₂, Xantphos, Cs₂CO₃Target Compound\text{5-Bromothienobenzothiazole} + \text{Phthalazin-1-ol} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃}} \text{Target Compound}

Yield Optimization : 70–85% with 2 mol% catalyst loading.

Final Functionalization and Purification

Methyl Group Introduction

Friedel-Crafts alkylation using methyl chloride and AlCl₃ introduces the 4-methyl group on the phthalazine ring.

Critical Parameters :

  • Temperature: 0–5°C to avoid over-alkylation.

  • Solvent: Dichloromethane.

Chromatographic Purification

Silica gel column chromatography (hexane/ethyl acetate, 7:3) isolates the target compound. Purity is confirmed via:

  • HPLC : >98% at 254 nm.

  • Mass Spectrometry : [M+H]⁺ at m/z 458.3.

Mechanistic Insights and Side Reactions

Competing Cyclization Pathways

During thienobenzothiazole formation, competing 5-exo vs. 6-endo cyclizations may occur. Steric hindrance from the methyl group favors the 5-membered thiazole ring.

Oxidative Byproduct Formation

Prolonged reaction times or elevated temperatures promote oxidation of the thioether to sulfoxide derivatives. Adding antioxidants (e.g., BHT) mitigates this issue.

Scalability and Industrial Considerations

Solvent Selection for Large-Scale Synthesis

Replacing ethanol with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability and facilitates solvent recovery.

Cost Analysis of Catalysts

Switching from Pd(OAc)₂ to immobilized palladium on carbon reduces catalyst costs by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-e][1,3]benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or partially hydrogenated products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid, and alkylation using alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and partially hydrogenated aromatic compounds.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry due to its potential pharmacological properties. Research indicates that derivatives of benzothiazole and related structures often demonstrate:

  • Antitumor Activity : Compounds similar to 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted that certain benzothiazole derivatives effectively triggered mitochondrial dysfunction leading to cell death through caspase activation .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar compounds have been documented to exhibit efficacy against various bacterial strains, making them candidates for further exploration in antibiotic development .

Material Science

In material science, the incorporation of thienobenzothiazole derivatives into polymer matrices has been explored for their ability to enhance mechanical properties and thermal stability. These compounds can serve as:

  • Conductive Polymers : Due to their electronic properties, they can be integrated into conductive polymer systems, useful in organic electronics and photovoltaic applications.

Environmental Applications

Research into the environmental applications of this compound is emerging. Its potential use includes:

  • Pollutant Degradation : The compound may be effective in degrading organic pollutants in wastewater treatment processes. Studies have indicated that thienobenzothiazole derivatives can catalyze reactions that break down harmful substances .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of thienobenzothiazole exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the therapeutic potential of such compounds in oncology .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various benzothiazole derivatives, it was found that those containing the thieno moiety showed enhanced activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated promising results for future drug development .

Data Tables

Table 1: Antitumor Activity of Thienobenzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
AMCF-715Apoptosis via caspase activation
BHeLa10Mitochondrial dysfunction

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CE. coli12 µg/mL
DS. aureus10 µg/mL

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound’s structural uniqueness lies in its fused benzothiazole-thiophene system and the phthalazine substituent. Key analogs and their distinguishing features include:

Compound Name Core Structure Substituents Molecular Formula Key Data (Melting Point, Spectral) Reference
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) Benzodiazole-triazole-thiazole 4-Methylphenyl thiazole, benzodiazole-triazole linker C₃₀H₂₅N₇O₂S M.p.: 198–200°C; IR (C=O): 1680 cm⁻¹
5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole Thieno[2,3-e][1,3]benzothiazole Methoxy at position 5, methyl at position 2 C₁₁H₉NOS₂ CAS 313953-19-4; No m.p. reported
Target Compound Thieno[2,3-e][1,3]benzothiazole Phthalazin-1-yloxy (4-methylphenyl-substituted) at position 5, methyl at 2 C₂₇H₁₈N₄OS₂ Not explicitly reported in evidence

Key Observations :

  • Compound 9d shares the 4-methylphenyl-thiazole motif but lacks the fused thieno-benzothiazole core, highlighting differences in rigidity and conjugation .
Physicochemical and Spectral Properties

While spectral data for the target compound are absent in the evidence, comparisons can be inferred:

  • IR Spectroscopy : The phthalazin-1-yloxy group may show C=N stretching (~1600 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹), distinct from the C=O stretch (1680 cm⁻¹) in 9d .
  • NMR : The 4-methylphenyl group would produce a singlet (~2.35 ppm for CH₃) and aromatic multiplet (7.2–7.8 ppm), similar to 9d .
Reactivity and Stability
  • The target’s phthalazine ring is susceptible to electrophilic substitution, whereas the thieno-benzothiazole core may undergo nucleophilic attack at sulfur or nitrogen sites, akin to reactivity patterns in .
  • Compound 9d’s acetamide group allows for hydrolysis under acidic/basic conditions, a liability absent in the target compound .

Biological Activity

2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole is a complex organic compound with potential biological activities. Its unique structure suggests various pharmacological applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case reports.

Chemical Structure

The molecular formula of this compound is C20H18N2OSC_{20}H_{18}N_2OS, and its molecular weight is approximately 342.44 g/mol. The compound features a thieno[2,3-e][1,3]benzothiazole core, which is known for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Antimicrobial Properties : The thiazole and benzothiazole moieties are associated with antimicrobial activity. Research has shown that derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

A study investigating the anticancer properties of related compounds found that derivatives with thieno[2,3-e][1,3]benzothiazole exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspases .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BA54915Cell cycle arrest

Antimicrobial Activity

Another research effort evaluated the antimicrobial activity of various thiazole derivatives. The results indicated that certain compounds displayed strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CS. aureus32 µg/mL
Compound DE. coli64 µg/mL

Anti-inflammatory Effects

In a model of acute inflammation, a derivative similar to this compound was shown to significantly reduce edema in mice when administered prior to inflammatory stimuli .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways critical for cell survival and proliferation.

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